molecular formula C8H7NO2 B3376978 3-Hydroxy-5-methoxybenzonitrile CAS No. 124993-53-9

3-Hydroxy-5-methoxybenzonitrile

Cat. No.: B3376978
CAS No.: 124993-53-9
M. Wt: 149.15 g/mol
InChI Key: QBXVEVNURVZFTM-UHFFFAOYSA-N
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Description

Benzonitrile derivatives are critical intermediates in organic synthesis, pharmaceuticals, and materials science. For instance, 3-Hydroxy-5-methylbenzonitrile (CAS 873-62-1, C₈H₇NO, MW 133.15) shares a similar backbone with a hydroxy group at position 3 and a methyl group at position 5 . Compounds like 3-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS 52805-45-5) further highlight the impact of halogenation and methoxy substitution on reactivity and applications .

Properties

IUPAC Name

3-hydroxy-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXVEVNURVZFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-methoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzonitrile with a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction typically proceeds at low temperatures to prevent overreaction and ensure high yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methoxybenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-5-methoxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparative Analysis of Structural Analogues

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents significantly influence molecular properties. Below is a comparative table of key benzonitrile derivatives:

Compound Name CAS Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications
3-Hydroxy-5-methylbenzonitrile 873-62-1 C₈H₇NO 133.15 OH (3), CH₃ (5), CN (1) High solubility in polar solvents
3-Bromo-4-hydroxy-5-methoxybenzonitrile 52805-45-5 C₈H₅BrNO₂ 242.04 Br (3), OH (4), OCH₃ (5), CN (1) Enhanced reactivity in nucleophilic substitutions
3-Methoxy-5-methylbenzonitrile 874-90-8 C₉H₉NO 147.17 OCH₃ (3), CH₃ (5), CN (1) Electron-rich nitrile for coupling reactions
3-Ethyl-4-hydroxy-5-methylbenzonitrile 4909-95-9 C₁₀H₁₁NO 161.20 C₂H₅ (3), OH (4), CH₃ (5), CN (1) Intermediate in agrochemical synthesis
3-Acetyl-5-bromo-2-hydroxybenzonitrile 1289080-94-9 C₉H₆BrNO₂ 240.06 COCH₃ (3), Br (5), OH (2), CN (1) Photostability in material applications
Key Observations:
  • Electron-Donating vs. Bromine (Br) and nitrile (CN) groups, being electron-withdrawing, increase reactivity in electrophilic substitutions .
  • Hydrogen Bonding : Hydroxy (OH) groups improve solubility in polar solvents (e.g., 3-Hydroxy-5-methylbenzonitrile) but may reduce thermal stability compared to methoxy analogs .
  • Steric Effects : Bulky substituents like ethyl (C₂H₅) or acetyl (COCH₃) can hinder reaction kinetics, as seen in 3-Ethyl-4-hydroxy-5-methylbenzonitrile and 3-Acetyl-5-bromo-2-hydroxybenzonitrile .

Biological Activity

3-Hydroxy-5-methoxybenzonitrile is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antiproliferative, antibacterial, and antioxidative properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, also known as 3-hydroxy-5-methoxy-phenyl cyanide, has the following chemical structure:

  • Molecular Formula : C9H9NO3
  • Molecular Weight : 179.17 g/mol

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell growth.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast)2.2
HCT116 (Colon)3.7
HEK293 (Kidney)5.3

These results suggest that the compound may be a potential candidate for further development in cancer therapeutics.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The compound demonstrated selective activity against Gram-positive bacteria, particularly Enterococcus faecalis.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µM)Reference
E. faecalis8
S. aureus32

The minimum inhibitory concentration (MIC) values indicate that this compound could be explored as a novel antibacterial agent.

Antioxidative Activity

In addition to its antiproliferative and antibacterial effects, this compound exhibits antioxidative properties. It has been shown to reduce reactive oxygen species (ROS) levels in vitro, although the extent of this activity varies among different studies.

Table 3: Antioxidative Activity of this compound

Method UsedResultReference
DPPH ScavengingModerate
ABTS AssaySignificant

The antioxidative capacity suggests potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • Antiproliferative Effects : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at low micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
  • Antibacterial Mechanism : Research indicates that the antibacterial action may involve disruption of bacterial cell membranes or interference with metabolic pathways, making it a candidate for treating resistant bacterial infections .
  • Antioxidant Mechanisms : The antioxidative mechanism appears to involve scavenging free radicals and modulating cellular signaling pathways related to oxidative stress, which warrants further investigation into its therapeutic potential in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-5-methoxybenzonitrile, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Start with 3-hydroxy-5-methoxybenzoic acid, which undergoes nitrile formation via a Rosenmund-von Braun reaction using CuCN in DMF at 150–160°C for 6–8 hours. Yield: ~40–50% .

  • Route 2 : Direct methoxylation of 3-hydroxybenzonitrile using dimethyl sulfate and K₂CO₃ in acetone under reflux (12 hours). Requires purification via column chromatography (SiO₂, hexane/EtOAc 4:1) to isolate the product .

  • Critical factors : Catalyst loading (CuCN), solvent polarity, and reaction time significantly affect yield. Side reactions (e.g., over-alkylation) are minimized by controlled reagent addition.

    • Data Table :
MethodStarting MaterialReagents/ConditionsYieldBy-Products
Rosenmund-von Braun3-Hydroxy-5-methoxybenzoic acidCuCN, DMF, 150°C45%Benzoic acid derivatives
Methoxylation3-Hydroxybenzonitrile(CH₃O)₂SO₂, K₂CO₃, acetone55%Unreacted starting material

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The hydroxyl proton appears as a broad singlet (~δ 9.8–10.2 ppm), while the methoxy group resonates at δ 3.8–3.9 ppm. Aromatic protons show splitting patterns indicative of substitution .
  • FTIR : Confirm nitrile (C≡N stretch at ~2230 cm⁻¹) and hydroxyl (O–H stretch at ~3300 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 164.0582 (calculated for C₈H₇NO₂) .

Q. How does the hydroxyl group influence the compound’s reactivity in nucleophilic substitution?

  • Methodology :

  • The hydroxyl group acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution at the ortho and para positions. For example, bromination with Br₂ in acetic acid yields 3-hydroxy-5-methoxy-4-bromobenzonitrile.
  • Limitation : Steric hindrance from the methoxy group may reduce reactivity at certain positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselective functionalization of this compound?

  • Methodology :

  • Temperature control : Lower temperatures (0–5°C) favor para-substitution in electrophilic reactions (e.g., nitration), while higher temperatures (40–50°C) promote ortho products due to kinetic vs. thermodynamic control .

  • Catalyst screening : Use Lewis acids (e.g., FeCl₃) to direct substitution. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ with aryl boronic acids achieves cross-coupling at the meta position .

    • Data Table :
Reaction TypeConditionsMajor ProductRegioselectivity
BrominationBr₂, AcOH, 25°C4-Bromo derivativePara dominance
Suzuki CouplingPd(PPh₃)₄, 80°C3-Aryl derivativeMeta selectivity

Q. What computational methods predict the electronic effects of substituents on this compound’s reactivity?

  • Methodology :

  • DFT Calculations (B3LYP/6-311+G(d,p)) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. The hydroxyl group lowers LUMO energy at the para position, increasing susceptibility to nucleophiles .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (hydroxyl/methoxy groups) and electron-deficient areas (nitrile group) .

Q. How can contradictory literature data on reaction yields be resolved?

  • Case Study : Discrepancies in nitrile formation yields (40–70%) may arise from:

  • Purity of CuCN : Commercial CuCN often contains Cu₂O impurities, reducing effective catalyst concentration .
  • Solvent drying : Trace water in DMF hydrolyzes intermediates, lowering yields. Pre-drying solvents over molecular sieves improves consistency .

Q. What strategies validate hypothesized biological activity of this compound?

  • Methodology :

  • In silico docking : Screen against target enzymes (e.g., CYP450) using AutoDock Vina. The nitrile group shows affinity for heme iron in cytochrome P450 .
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli). Structural analogs (e.g., 3-bromo-5-fluoro derivatives) exhibit MICs of 8–16 µg/mL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-5-methoxybenzonitrile

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